Methysticin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methysticin is typically prepared from the root of the Piper methysticum plant. The traditional method involves grinding the roots into a fine powder, which is then mixed with water or coconut milk to create a beverage . Industrial production methods may involve more advanced techniques such as extraction using organic solvents to isolate the kavalactones .

Chemical Reactions Analysis

Types of Reactions: Methysticin undergoes various chemical reactions, including hydroxylation, which is a key step in its metabolic pathway . This reaction involves the conversion of kavain, one of the primary kavalactones, to 12-hydroxykavain .

Common Reagents and Conditions: The hydroxylation of kavain typically involves the use of iron porphyrin as a catalyst . Other common reagents include oxygen and hydrogen peroxide, which facilitate the oxidation process .

Major Products: The major products formed from the hydroxylation of kavain include 12-hydroxykavain and other hydroxylated derivatives . These products are crucial for understanding the metabolic processes and potential therapeutic applications of this compound .

Scientific Research Applications

Methysticin has a wide range of scientific research applications. It is primarily studied for its anxiolytic (anxiety-reducing) effects . Research has shown that this compound can be effective in treating mild to moderate anxiety disorders . Additionally, this compound has been explored for its potential anti-inflammatory and anticancer properties . Its neuroprotective effects make it a candidate for treating neuropsychiatric disorders such as depression and stress-induced insomnia .

Mechanism of Action

The primary mechanism of action of Methysticin involves the modulation of gamma-aminobutyric acid (GABA) receptors in the brain . GABA is an inhibitory neurotransmitter that helps to calm the central nervous system and promote relaxation . Kavalactones, the active compounds in this compound, enhance the binding of GABA to its receptors, leading to its anxiolytic and sedative effects . Additionally, this compound may interact with other neurotransmitter systems, including serotonin and dopamine .

Comparison with Similar Compounds

Methysticin is often compared to other natural anxiolytics such as valerian root and passionflower . While all these compounds have calming effects, this compound is unique in its ability to promote relaxation without causing significant sedation . Other similar compounds include kratom, which also has anxiolytic properties but acts on different neurotransmitter systems .

List of Similar Compounds:- Valerian root

- Passionflower

- Kratom

- Gotu Kola

- Jamaica Dogwood

This compound stands out due to its unique kavalactone profile and its long history of use in traditional medicine .

Properties

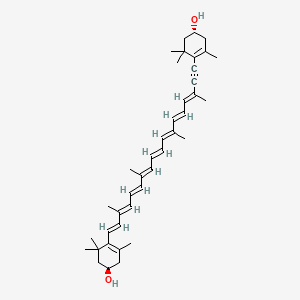

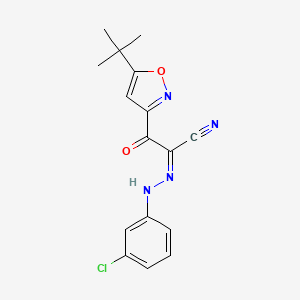

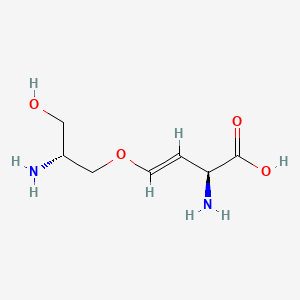

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3/b4-2+ |

InChI Key |

GTEXBOVBADJOQH-DUXPYHPUSA-N |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3 |

Synonyms |

methysticin methysticin, ((E)-(+-))-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

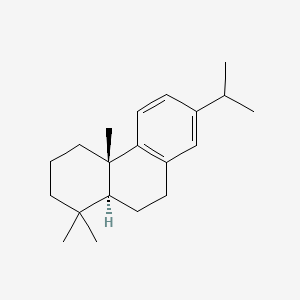

![10,13-Dimethyl-17-(1,4,5-trimethyl-hex-2-enyl)-1,2,9,10,11,12,13,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1232536.png)

![(E)-7-[3-(2-Hydroxydecylamino)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1232554.png)

![3-Methylbutyl 2,3-dihydro-8-[2-hydroxy-3-[4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-1-piperazinyl]propoxy]-1,4-benzodioxin-5-carboxylate](/img/structure/B1232555.png)

![[(8R,9S,13S,14S,17S)-17-[(1E)-cycloocten-1-yl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1232556.png)